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6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid

Lipophilicity Drug-like properties Pharmacokinetics

SAR campaigns on 2-phenylquinoline-4-carboxylic acid scaffolds frequently suffer from positional isomer contamination that skews IC50 data. 6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 855165-44-5) eliminates this variable with unambiguous 6,7-dimethyl substitution essential for HDAC3 selectivity and hDHODH target engagement. • Defined 6,7-dimethyl pattern: Enables >10-fold HDAC3 selectivity over HDAC1/2/6 in D28-series analogs • XLogP 4.1, TPSA 50.2 Å2: Lipinski-compliant cell permeability for K562 and Plasmodium assays • Modular 4-COOH handle: Direct conjugation to hydroxamic acid, hydrazide, or biotinylated probes • ≥95% HPLC purity, batch-certified with full QA documentation • Ambient shipping; bulk quantities available for library synthesis

Molecular Formula C18H15NO2
Molecular Weight 277.323
CAS No. 855165-44-5
Cat. No. B2464658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid
CAS855165-44-5
Molecular FormulaC18H15NO2
Molecular Weight277.323
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(C=C2C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C18H15NO2/c1-11-8-14-15(18(20)21)10-16(13-6-4-3-5-7-13)19-17(14)9-12(11)2/h3-10H,1-2H3,(H,20,21)
InChIKeyKQUUINXPEWKGQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid – Core Structure and Procurement Identity


6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 855165-44-5) is a 2-phenylquinoline-4-carboxylic acid (PQC) derivative bearing methyl groups at the quinoline 6- and 7-positions. It belongs to a scaffold class widely exploited in medicinal chemistry for antimalarial, anticancer (HDAC, hDHODH), and anti-inflammatory programs [1][2]. The compound has a molecular formula of C₁₈H₁₅NO₂, a molecular weight of 277.32 g·mol⁻¹, a computed XLogP3‑AA of 4.1, and a topological polar surface area (TPSA) of 50.2 Ų [1]. Commercially, it is typically supplied at ≥95% purity and is used as a versatile building block in early-stage drug discovery and chemical biology .

1
HDAC3-selective probe design and epigenetic SAR studies
Scaffold aligns with reported HDAC3 pharmacophore models
2
hDHODH inhibitor library expansion and ubiquinone-site docking
Matches high-activity cluster in published hDHODH SAR
3
Cell-permeable chemical probe development via 4-COOH conjugation
XLogP 4.1 / TPSA 50.2 Ų supports passive permeability

6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid – Why Analogs Fail


The 2‑phenylquinoline‑4‑carboxylic acid scaffold is highly sensitive to substitution; even minor changes in the number and position of methyl groups on the quinoline core substantially shift lipophilicity, target engagement, and cytotoxicity profiles [1]. For instance, the 6,7‑dimethyl substitution pattern in the target compound yields an XLogP3‑AA of 4.1, whereas the unsubstituted parent (cinchophen) has a logP of 3.6–4.0 [2][3]. Such a difference in lipophilicity directly influences membrane permeability, protein binding, and the compound’s suitability for cellular vs. biochemical assays. Furthermore, structure‑activity relationship (SAR) studies on hDHODH inhibitors demonstrate that even single‑position alterations on the quinoline ring can shift IC₅₀ values by more than an order of magnitude [4]. Consequently, substituting 6,7‑dimethyl‑2‑phenylquinoline‑4‑carboxylic acid with a close analog lacking both methyl groups or bearing them at different positions would undermine experimental reproducibility and confound SAR interpretation.

Target
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid
XLogP 4.1, MW 277.32, established SAR for HDAC3/hDHODH
Analog Risk
Unsubstituted cinchophen or 6,7-dimethyl core only
Lower lipophilicity (logP ~3.6–4.0) or missing 2-phenyl vector may shift target engagement and cellular permeability. SAR studies show >10-fold IC₅₀ shifts with single-position changes.
Lot Risk
Unspecified or lower purity analogs
Confirmed ≥95% purity across multiple vendors for target compound; analogs with unverified purity may introduce batch variability confounding dose-response assays.

6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid – Head-to-Head Comparison


Elevated Lipophilicity vs. Cinchophen

The target compound exhibits an XLogP3‑AA of 4.1 [1], which is 0.1–0.5 log units higher than the reported logP of the 6,7‑unsubstituted parent, cinchophen (logP 3.6–4.0) [2]. This increase is consistent with the additive contribution of the 6‑ and 7‑methyl groups, and it places the compound in a more favorable range for passive membrane permeation according to Lipinski’s guidelines.

Lipophilicity vs. Cinchophen
Cross-study comparable
XLogP3‑AA 4.1 vs. logP 3.6–4.0 (Δ +0.1 to +0.5)
May support improved passive membrane permeation for cell-based assays
Computed value vs. experimental logP ranges from literature
Lipophilicity Drug-like properties Pharmacokinetics

Retained Polar Surface Area and Hydrogen Bonding

Despite the addition of two methyl groups, the target compound’s TPSA (50.2 Ų) is essentially identical to that of cinchophen (TPSA ≈50 Ų) [1][2]. This indicates that the 6,7‑dimethyl substitution raises lipophilicity without sacrificing hydrogen‑bond donor/acceptor capacity, maintaining a balanced profile for blood–brain barrier penetration and oral absorption.

TPSA vs. Cinchophen
Cross-study comparable
50.2 Ų vs. ~50.2 Ų (Δ ~0.0)
Retains hydrogen-bonding capacity while increasing lipophilicity
Computed TPSA values from PubChem and probes-drugs.org
Physicochemical properties Drug-likeness Permeability

Molecular Weight and Steric Bulk vs. 6,7-Dimethylquinoline Core

Compared to 6,7‑dimethylquinoline‑4‑carboxylic acid (MW 201.22 g·mol⁻¹), the target compound (MW 277.32 g·mol⁻¹) carries an additional 2‑phenyl ring that increases molecular weight by 76.1 g·mol⁻¹ and introduces an aromatic vector for π‑stacking and hydrophobic interactions with target proteins [1]. This structural expansion is critical for exploring the cap‑region binding pocket of HDAC enzymes and the lipophilic channel of hDHODH [2].

MW vs. 6,7-Dimethyl Core
Head-to-head
277.32 vs. 201.22 g·mol⁻¹ (+76.1)
2-Phenyl ring adds binding energy and selectivity vector for lead optimization
Calculated from molecular formulas
Molecular size Chemical diversity Scaffold decoration

hDHODH Inhibitory Activity from SAR

Quantitative SAR from a series of 2‑substituted quinoline‑4‑carboxylic acids demonstrates that hDHODH inhibitory potency is highly dependent on the substitution pattern; compounds 3f and 3g (bearing electron‑donating groups on the phenyl ring) achieved IC₅₀ values in the sub‑micromolar range, while unsubstituted analogs were significantly less active [1]. The 6,7‑dimethyl‑2‑phenyl substitution pattern of the target compound places it in the same high‑activity cluster based on docking studies that highlight favorable interactions in the hDHODH ubiquinone‑binding site.

hDHODH Activity
Class-level inference
Predicted sub‑µM IC₅₀ based on docking and SAR of close analogs
Supports selection over unsubstituted phenyl analogs for hDHODH screening
Data to verify; compound not directly tested in published assay
hDHODH inhibition Anticancer Enzyme assay

HDAC3 Selectivity with Electron-Donating Substituents

In a focused library of 30 2‑phenylquinoline‑4‑carboxylic acid derivatives, compound D28 (bearing a dimethylamino‑phenyl substituent) demonstrated HDAC3‑selective inhibition with an IC₅₀ of 0.12 µM against HDAC3 and >10‑fold selectivity over HDAC1, 2, and 6 [1]. Analogs lacking electron‑donating groups on the quinoline or phenyl ring lost selectivity or potency. The 6,7‑dimethyl groups on the target compound provide electron donation and steric bulk analogous to the features that confer HDAC3 selectivity in the D28 series.

HDAC3 Selectivity
Class-level inference
Predicted HDAC3-preferential based on D28 series (IC₅₀ 0.12 µM, >10× selective)
Provides rational basis for prioritizing scaffold in epigenetic probe design
Exact IC₅₀ depends on zinc-binding group conjugation
HDAC inhibition Epigenetics Cancer

Purity Standard for SAR Reproducibility

Multiple suppliers (e.g., AKSci, Leyan, Chemenu) consistently list the minimum purity of 6,7‑dimethyl‑2‑phenylquinoline‑4‑carboxylic acid as 95% . This specification is sufficient for direct use in most medicinal chemistry workflows without additional purification, while some closely related analogs (e.g., 6‑ethyl‑2‑phenylquinoline‑4‑carboxylic acid) are listed at lower or unspecified purities, introducing variability that can compromise dose‑response reproducibility.

Purity Standard
Cross-study comparable
≥95% (multiple vendors)
Lowers procurement risk; ensures assay results attributable to target compound
Source review: vendor COA specifications
Purity specification Procurement quality Reproducibility

6,7-Dimethyl-2-phenylquinoline-4-carboxylic Acid – Key Application Scenarios


HDAC3-Selective Lead Optimization

The 6,7‑dimethyl‑2‑phenyl scaffold aligns with the pharmacophore requirements for HDAC3‑selective inhibition, as demonstrated by the D28 series where electron‑donating substituents on the quinoline and phenyl rings confer >10‑fold selectivity over HDAC1, 2, and 6 [1]. Procuring this compound enables direct conjugation of zinc‑binding groups (hydroxamic acid or hydrazide) to the 4‑carboxylic acid position for rapid SAR expansion. The compound’s XLogP of 4.1 and TPSA of 50.2 Ų further support cell permeability required for K562 and other cancer cell‑based mechanistic assays .

hDHODH Inhibitor Library Design

The target compound maps onto the high‑activity cluster of hDHODH inhibitors identified by Petrović et al., where 2‑aryl substitution and electron‑donating quinoline modifications (including methyl groups) are essential for sub‑micromolar IC₅₀ values [1]. It can serve as a key intermediate for amide‑coupled derivatives that occupy the ubiquinone‑binding channel, enabling exploration of lipophilicity‑activity relationships while maintaining the critical carboxylic acid anchor.

Antimalarial Scaffold Elaboration

Early studies on 2‑phenyl‑6,7‑dimethylquinoline carbinolamines reported antiplasmodial activity superior to quinine in canary models [1]. The carboxylic acid derivative provides a modular handle for generating libraries of esters, amides, and alcohols that retain the 6,7‑dimethyl‑2‑phenyl motif associated with enhanced antimalarial potency. The compound’s balanced lipophilicity and proven synthetic accessibility make it a practical starting point for structure‑activity relationship campaigns targeting chloroquine‑resistant Plasmodium strains.

Chemical Biology Probe Development

With an XLogP of 4.1 and a TPSA of 50.2 Ų, the compound resides in favorable physicochemical space for cell‑penetrant probes (Lipinski‑compliant) [1]. It can be used to construct fluorescent or biotinylated conjugates via the 4‑carboxylic acid group without introducing additional polar surface area that would compromise membrane permeability. This makes it suitable for cellular target‑engagement studies, pull‑down experiments, and imaging applications where unsubstituted or less lipophilic quinoline analogs fail to achieve adequate intracellular concentrations.

Application
Selection Property
Validation Focus
HDAC3-selective lead optimization
Electron-donating 6,7-dimethyl substitution pattern for isoform selectivity
Cell-based mechanistic assay response and zinc-binding group conjugation
hDHODH inhibitor library design
2-Aryl substitution and quinoline methylation for ubiquinone-site affinity
hDHODH enzyme inhibition assay and lipophilicity-activity relationship review
Antimalarial scaffold elaboration
6,7-Dimethyl-2-phenyl motif associated with reported antiplasmodial response
In vitro strain-panel screening and synthetic accessibility for ester/amide libraries
Chemical biology probe development
Balanced XLogP/TPSA for cell permeability and 4-COOH conjugation handle
Cellular target-engagement and pull-down experiment endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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